2-Chloromethyl Dabigatran Etexilate is a derivative of the anticoagulant drug Dabigatran Etexilate, which is primarily used for the prevention and treatment of thromboembolic disorders. This compound is characterized by the presence of a chloromethyl group, which can enhance its reactivity and potential applications in medicinal chemistry.
Dabigatran Etexilate is classified as a direct thrombin inhibitor and is part of the class of drugs known as anticoagulants. It is marketed under the brand name Pradaxa. The synthesis of 2-Chloromethyl Dabigatran Etexilate involves modifications to the parent compound, allowing for variations that may improve pharmacological properties or reduce side effects.
The synthesis of 2-Chloromethyl Dabigatran Etexilate typically involves several key steps:
The molecular structure of 2-Chloromethyl Dabigatran Etexilate can be represented by its chemical formula, which includes various functional groups characteristic of anticoagulants. The addition of the chloromethyl group alters the electronic properties and steric hindrance around the active site, potentially influencing its interaction with thrombin.
The structural representation reveals a complex arrangement that facilitates binding to thrombin, thereby exerting its anticoagulant effects.
The chemical reactivity of 2-Chloromethyl Dabigatran Etexilate can be analyzed through several types of reactions:
These reactions are crucial for developing new formulations and improving the efficacy of existing anticoagulant therapies.
The mechanism of action for 2-Chloromethyl Dabigatran Etexilate primarily involves inhibition of thrombin, an enzyme critical in the coagulation cascade. By binding to thrombin, this compound prevents fibrin formation, thereby reducing clot formation and promoting anticoagulation.
2-Chloromethyl Dabigatran Etexilate exhibits distinct physical properties:
Chemical properties include reactivity towards nucleophiles due to the presence of the chloromethyl group, which can facilitate further chemical modifications.
The primary application of 2-Chloromethyl Dabigatran Etexilate lies in its potential as an anticoagulant agent. Its modified structure may lead to:
2-Chloromethyl Dabigatran Etexilate (chemical name: Ethyl 3-(2-{[(4-{N'-[(hexyloxy)carbonyl]carbamimidoyl}phenyl)amino]methyl}-1-chloromethyl-1H-benzimidazol-5-yl)carbonylamino)propanoate) is a chlorinated derivative of the direct thrombin inhibitor prodrug dabigatran etexilate. Its molecular formula is C₃₄H₄₀ClN₇O₅, with a molecular weight of 662.18 g/mol, distinguishing it from the parent compound (C₃₄H₄₁N₇O₅, 627.73 g/mol) by the substitution of a hydrogen atom with chlorine at the benzimidazole N-methyl group [3] [9]. The chlorine atom is exclusively located at the 1-methyl position of the benzimidazole moiety, resulting in a quaternary nitrogen center that introduces permanent positive charge at physiological pH. This modification eliminates the potential for N-desmethyl isomerism observed in non-chlorinated analogs but introduces restricted rotation around the C–N⁺ bond, leading to atropisomerism under specific conditions [9].
Structural confirmation relies on advanced spectroscopic techniques:
The introduction of the chloromethyl group profoundly alters physicochemical behavior relative to dabigatran etexilate:
Table 1: Physicochemical Properties of 2-Chloromethyl Dabigatran Etexilate
Property | Value/Condition | Analytical Method | Significance |
---|---|---|---|
Solubility | 2.8 mg/mL in ethanol (25°C) | HPLC quantification | Enhanced ethanol solubility vs. parent (1.5 mg/mL) |
<0.1 mg/mL in water (pH 7.0, 25°C) | Shake-flask method | Poor aqueous solubility; formulation challenge | |
5.1 mg/mL in acetone (25°C) | USP dissolution test | Solvent choice for purification [6] | |
Partition Coefficient (Log P) | Calculated: 5.92 (XLogP3) | Computational prediction | Higher lipophilicity vs. dabigatran etexilate (5.72) |
Experimental Log D₇.₄: 3.15 ± 0.12 | Shake-flask (octanol/water) | Favors membrane permeation but limits dissolution | |
Thermal Stability | Decomposition onset: 158°C | TGA/DSC | Lower thermal stability vs. parent (175°C) |
Solution Stability | t₁/₂ pH 1.0: >48h; pH 7.4: ~12h; pH 10.0: <1h | HPLC stability indicating | Base-labile; hydrolyzes to hydroxymethyl derivative |
Photostability | Significant degradation under UV >320 nm | ICH Q1B photostability test | Requires light-protected handling/storage |
Key Stability Observations: The chloromethyl group is highly susceptible to nucleophilic displacement (e.g., by water, hydroxide, amines). Hydrolysis yields the corresponding hydroxymethyl impurity, particularly under alkaline conditions (pH >8). This reactivity necessitates storage under inert conditions and formulation below pH 6.0. Solid-state stability is compromised under high humidity (>75% RH), accelerating hydrolysis [6] [9].
Structurally, 2-Chloromethyl Dabigatran Etexilate belongs to a class of dabigatran etexilate impurities and analogs modified at the benzimidazole nitrogen:
Table 2: Structural and Property Comparison with Key Analogs
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Polar Surface Area (Ų) | Remarks |
---|---|---|---|---|---|
Dabigatran Etexilate (Parent) | C₃₄H₄₁N₇O₅ | 627.73 | N1-methyl benzimidazole | 154.03 | Prodrug; bioactivated to dabigatran [4] [8] |
2-Chloromethyl Dabigatran Etexilate | C₃₄H₄₀ClN₇O₅ | 662.18 | N1-chloromethyl benzimidazole | 154.03 | Enhanced electrophilicity; impurity marker |
Hydroxymethyl Impurity (BIBR 1087) | C₃₄H₄₁N₇O₆ | 643.73 | N1-hydroxymethyl benzimidazole | 161.30 | Hydrolysis product of chloromethyl analog [9] |
Desethyl Dabigatran Etexilate | C₃₂H₃₇N₇O₅ | 599.68 | Ethoxy → hydroxyl at propanoate | 161.30 | Ester hydrolysis product |
The chloromethyl derivative exhibits:
Computational studies elucidate how the chloromethyl modification perturbs interactions relative to dabigatran etexilate:
Molecular Dynamics (MD) Simulations:
Quantum Mechanical (QM) Calculations:
Table 3: Key Computational Parameters of 2-Chloromethyl Dabigatran Etexilate vs. Parent
Parameter | 2-Chloromethyl Dabigatran Etexilate | Dabigatran Etexilate | Implication |
---|---|---|---|
Molecular Volume (ų) | 845.7 | 821.9 | Increased steric bulk |
Dipole Moment (Debye) | 14.2 | 12.8 | Enhanced polarity; affects crystal packing/solubility |
LUMO Energy (eV) | -1.78 | -1.35 | Higher electrophilicity; reactivity with nucleophiles |
Predicted Thrombin Ki (nM) | 520 ± 45 (modeled) | 4.5 ± 0.2 (experimental) | Dramatically reduced inhibitory potency [4] [7] |
These models confirm that while the chloromethyl modification serves as a valuable chemical probe or impurity reference standard, it fundamentally disrupts the steric and electronic features essential for dabigatran's potent thrombin inhibition [7] [9].
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7